5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the piperidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and furan moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and methoxyphenoxy groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted oxazole derivatives are the major products.
Scientific Research Applications
5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethylpiperidin-1-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
- 5-(3,5-Dimethylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Uniqueness
5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to the presence of the furan moiety and the methoxyphenoxy group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-10-16(2)13-26(12-15)23-20(11-24)25-22(30-23)21-9-8-19(29-21)14-28-18-6-4-17(27-3)5-7-18/h4-9,15-16H,10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAOZLSCQAYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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